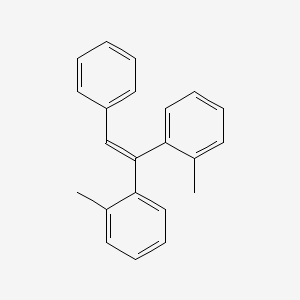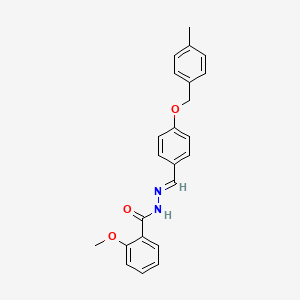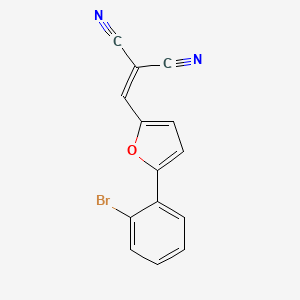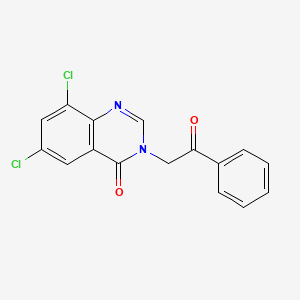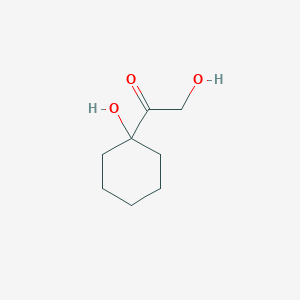
3-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-N-(2,2,2-トリクロロ-1-フェノキシエチル)ベンズアミドは、分子式C16H14Cl3NO2の有機化合物です。この化合物は、3-メチル基と2,2,2-トリクロロ-1-フェノキシエチル基で置換されたベンズアミド基の存在を特徴としています。その独自の化学的特性により、さまざまな科学研究用途で使用されています。
準備方法
合成ルートと反応条件
3-メチル-N-(2,2,2-トリクロロ-1-フェノキシエチル)ベンズアミドの合成は、通常、3-メチル安息香酸と2,2,2-トリクロロ-1-フェノキシエチルアミンを特定の反応条件下で反応させることで行われます。この反応は、通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われ、アミド結合の形成が促進されます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を保証するために、自動反応器と最適化された反応条件を使用した大規模合成を伴う場合があります。このプロセスには、最終生成物を得るために、再結晶またはクロマトグラフィーによる精製などのステップが含まれる場合があります。
化学反応の分析
反応の種類
3-メチル-N-(2,2,2-トリクロロ-1-フェノキシエチル)ベンズアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、この化合物をアミンまたは他の還元された形態に変換することができます。
置換: この化合物は、特にトリクロロメチル基で求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: メトキシドナトリウム(NaOCH3)またはtert-ブトキシドカリウム(KOtBu)などの求核剤を使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生じることがあり、還元はアミンを生成する可能性があります。
科学研究用途
3-メチル-N-(2,2,2-トリクロロ-1-フェノキシエチル)ベンズアミドには、いくつかの科学研究用途があります。
化学: 有機合成における試薬およびより複雑な分子の構成要素として使用されます。
生物学: この化合物は、その潜在的な生物活性とさまざまな生体分子との相互作用について研究されています。
医学: 薬理学的薬剤としての役割を含む、その潜在的な治療用途を探求する研究が進行中です。
産業: 新規材料と化学プロセスの開発に使用されています。
科学的研究の応用
3-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
3-メチル-N-(2,2,2-トリクロロ-1-フェノキシエチル)ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、それらの活性を変化させ、下流の影響を引き起こす可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物の比較
類似化合物
- 3-メチル-N-(2,2,2-トリクロロ-1-(4-メトキシ-フェノキシ)-エチル)-ベンズアミド
- 3-メチル-N-(2,2,2-トリクロロ-1-(2,4-ジクロロ-フェノキシ)-エチル)-ベンズアミド
- 2-メチル-N-(2,2,2-トリクロロ-1-フェノキシエチル)ベンズアミド
独自性
3-メチル-N-(2,2,2-トリクロロ-1-フェノキシエチル)ベンズアミドは、その特定の置換パターンと、独特の化学的および生物学的特性を付与するトリクロロメチル基の存在により、独特です。この独自性は、他の同様の化合物では効果が得られない可能性のある特定の研究用途にとって価値のあるものです。
類似化合物との比較
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-(4-methoxy-phenoxy)-ethyl)-benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(2,4-dichloro-phenoxy)-ethyl)-benzamide
- 2-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
Uniqueness
3-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is unique due to its specific substitution pattern and the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
特性
分子式 |
C16H14Cl3NO2 |
|---|---|
分子量 |
358.6 g/mol |
IUPAC名 |
3-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide |
InChI |
InChI=1S/C16H14Cl3NO2/c1-11-6-5-7-12(10-11)14(21)20-15(16(17,18)19)22-13-8-3-2-4-9-13/h2-10,15H,1H3,(H,20,21) |
InChIキー |
XFSIMZGVOITSER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




